Methanesulfonic acid, heptyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonic acid, heptyl ester can be synthesized through the esterification of methanesulfonic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous processes and the use of more efficient catalysts to enhance yield and purity. The reaction conditions are optimized to ensure high conversion rates and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid, heptyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to methanesulfonic acid and heptanol.
Substitution Reactions: The ester group can be replaced by other nucleophiles, leading to the formation of different sulfonate esters.
Reduction: Under specific conditions, the ester group can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Methanesulfonic acid and heptanol.
Substitution: Various sulfonate esters depending on the nucleophile used.
Reduction: Heptanol.
Scientific Research Applications
Methanesulfonic acid, heptyl ester finds applications in several scientific research areas:
Organic Synthesis: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, heptyl ester primarily involves its ability to undergo hydrolysis, releasing methanesulfonic acid and heptanol. The methanesulfonic acid group can act as a strong acid, participating in various chemical reactions. The ester group can also serve as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Methanesulfonic acid, methyl ester: A smaller ester with similar reactivity but different physical properties.
Methanesulfonic acid, ethyl ester: Another ester with a shorter alkyl chain, used in similar applications.
Methanesulfonic acid, butyl ester: An ester with a longer alkyl chain, offering different solubility and reactivity profiles.
Uniqueness: Methanesulfonic acid, heptyl ester is unique due to its heptyl chain, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where longer alkyl chains are preferred, such as in the synthesis of hydrophobic compounds or in industrial processes requiring specific physical properties.
Properties
IUPAC Name |
heptyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCZFJHIRJHVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468076 | |
Record name | methanesulfonic acid heptyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16156-51-7 | |
Record name | Methanesulfonic acid, heptyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16156-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methanesulfonic acid heptyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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